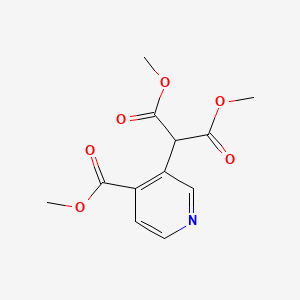
4-Isopropoxybutanol
Vue d'ensemble
Description
4-Isopropoxybutanol is a chemical compound with the molecular formula C7H16O2 . It has an average mass of 132.201 Da and a monoisotopic mass of 132.115036 Da . It is also known by other names such as 1-Butanol, 4-(1-methylethoxy)- .
Molecular Structure Analysis
4-Isopropoxybutanol contains a total of 24 bonds, including 8 non-H bond(s), 5 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aliphatic) . It also contains a total of 25 atoms; 16 Hydrogen atom(s), 7 Carbon atom(s), and 2 Oxygen atom(s) .
Physical And Chemical Properties Analysis
4-Isopropoxybutanol has a density of 0.9±0.1 g/cm3, a boiling point of 191.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . Its enthalpy of vaporization is 49.8±6.0 kJ/mol, and it has a flash point of 57.3±7.7 °C . The index of refraction is 1.422, and it has a molar refractivity of 37.7±0.3 cm3 .
Applications De Recherche Scientifique
Biomarker for Gastric Cancer Detection
4-Isopropoxybutanol: has been identified as a potential biomarker in the diagnosis and early warning of gastric cancer. Research indicates that the concentration of this compound is significantly different in cancerous cells compared to normal cells, which could be pivotal for early-stage detection .
Electrochemical Detection of Cancer Cells
The compound plays a role in the development of ultrasensitive electrochemical sensors for cancer detection. By analyzing the volatile metabolites released from cancer cells, 4-Isopropoxybutanol can be used to enhance the sensitivity of detection methods .
Volatile Organic Compound Analysis
In the field of analytical chemistry, 4-Isopropoxybutanol is used to study the profile of volatile organic compounds (VOCs) emitted by various cell types. This analysis helps in understanding the metabolic processes and could lead to the discovery of new biomarkers .
Nanotechnology-Based Sensing Interfaces
The compound is utilized in the creation of sensing interfaces for detecting gastric cancer cells. These interfaces are based on the concentration differences of 4-Isopropoxybutanol between cancerous and non-cancerous cells, which is crucial for the design of nanotechnology-based diagnostic tools .
Comparative Metabolomics
4-Isopropoxybutanol: serves as a key component in comparative metabolomics studies, where its presence and concentration in cell metabolites are compared across different cell lines to understand cancer progression .
Development of Diagnostic Models
It is also involved in the establishment of compound fingerprint models for early gastric cancer diagnosis. The relative concentration of 4-Isopropoxybutanol in cancerous versus normal cells is used to create a diagnostic model that could potentially aid in early detection and prewarning systems .
Propriétés
IUPAC Name |
4-propan-2-yloxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2)9-6-4-3-5-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUCQVIHYMROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336892 | |
| Record name | 4-Isopropoxybutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxybutanol | |
CAS RN |
31600-69-8 | |
| Record name | 4-Isopropoxybutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

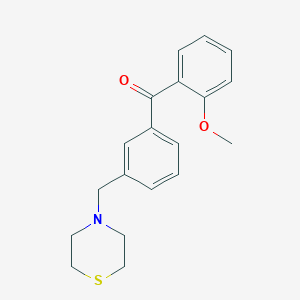
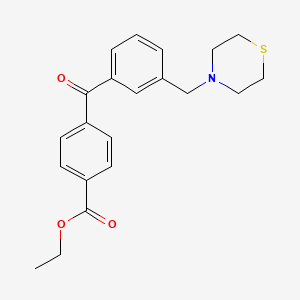


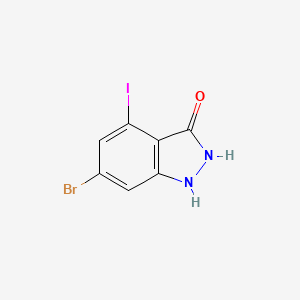

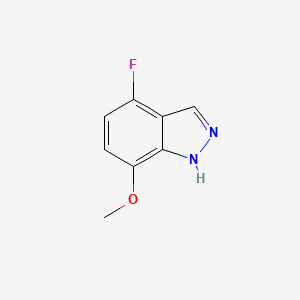
![6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1614429.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1614430.png)

![6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1614434.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1614435.png)
![5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B1614436.png)
